molecular formula C8H6Br2N2O B581273 2-(4-Amino-2,6-dibromophenoxy)acetonitrile CAS No. 1094566-60-5

2-(4-Amino-2,6-dibromophenoxy)acetonitrile

Cat. No.: B581273
CAS No.: 1094566-60-5
M. Wt: 305.957
InChI Key: PTEBPFGSEUOCCE-UHFFFAOYSA-N
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Description

2-(4-Amino-2,6-dibromophenoxy)acetonitrile is a chemical compound with the molecular formula C8H6Br2N2O and a molecular weight of 305.95 g/mol. It is characterized by the presence of amino, dibromo, and phenoxy groups attached to an acetonitrile moiety. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2,6-dibromophenoxy)acetonitrile typically involves the reaction of 4-amino-2,6-dibromophenol with chloroacetonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon of the chloroacetonitrile, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2,6-dibromophenoxy)acetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: The phenoxy group can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(4-Amino-2,6-dibromophenoxy)acetonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Amino-2,6-dibromophenoxy)acetonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-bromophenol: Shares the amino and bromo groups but lacks the acetonitrile moiety.

    4-Amino-2,6-dibromophenol: Similar structure but without the acetonitrile group.

Uniqueness

2-(4-Amino-2,6-dibromophenoxy)acetonitrile is unique due to the presence of both dibromo and phenoxy groups attached to an acetonitrile moiety, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-(4-amino-2,6-dibromophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2O/c9-6-3-5(12)4-7(10)8(6)13-2-1-11/h3-4H,2,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEBPFGSEUOCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OCC#N)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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